molecular formula C18H28N2 B14702628 1,2-Benzenediamine, N,N'-dicyclohexyl- CAS No. 24464-62-8

1,2-Benzenediamine, N,N'-dicyclohexyl-

Cat. No.: B14702628
CAS No.: 24464-62-8
M. Wt: 272.4 g/mol
InChI Key: OIPSVPUZNAIZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Benzenediamine Derivatives in Chemical Research

Benzenediamine derivatives, particularly ortho-phenylenediamines (OPD) or 1,2-benzenediamines, are a class of aromatic compounds that serve as highly versatile building blocks in organic synthesis. Their importance stems from the presence of two adjacent amino groups on a benzene (B151609) ring, which allows for the construction of a wide variety of heterocyclic systems. A primary application of 1,2-benzenediamine is in the synthesis of benzimidazoles, a key scaffold in many pharmacologically active compounds. rsc.orgmdpi.commdpi.com The reaction typically involves the condensation of the diamine with carboxylic acids or their derivatives. mdpi.com

Beyond their role as precursors to pharmaceuticals, benzenediamine derivatives are integral to materials science and analytical chemistry. They have been investigated for their efficacy as corrosion inhibitors, where they form protective layers on metal surfaces to prevent rust. nih.gov Furthermore, their unique electronic properties are harnessed in the development of fluorescent probes. When coupled to a fluorophore, the o-phenylenediamine (B120857) group can act as a fluorescence quencher; upon reaction with specific analytes like nitric oxide, this quenching effect is removed, leading to a fluorescent signal. rsc.org The reactivity and utility of the benzenediamine core can be finely tuned by substituting the amino groups, leading to a broad class of N,N'-disubstituted derivatives with tailored properties for applications such as organocatalysis. mdpi.com

Structural Context of N,N'-Dicyclohexyl-1,2-Benzenediamine within Diamine Chemistry

1,2-Benzenediamine, N,N'-dicyclohexyl- is a specific derivative within the larger family of N,N'-disubstituted diamines. Its core structure consists of a benzene ring with two amino groups at adjacent positions (the "ortho" configuration). The defining feature of this particular molecule is that each of these nitrogen atoms is bonded to a cyclohexyl group.

The presence of the two bulky, non-planar cyclohexyl substituents imparts significant steric hindrance around the amino groups. This characteristic is crucial in applications like organocatalysis, where the steric environment of the catalyst can dictate the stereoselectivity of a reaction. The aliphatic nature of the cyclohexyl rings also distinguishes it from N,N'-diaryl substituted derivatives, such as N,N'-diphenyl-1,2-benzenediamine, influencing its solubility and electronic properties. The fundamental chemical properties of 1,2-Benzenediamine, N,N'-dicyclohexyl- are summarized in the table below. chemicalbook.com

PropertyValue
CAS Number24464-62-8
Molecular FormulaC18H28N2
Molecular Weight272.43 g/mol
Boiling Point (Predicted)431.6 ± 18.0 °C
Density (Predicted)1.075 ± 0.06 g/cm³

This structural arrangement—an aromatic diamine core functionalized with large, aliphatic cyclic substituents—places N,N'-dicyclohexyl-1,2-benzenediamine in a specific niche of chemical space, making it a valuable ligand and synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24464-62-8

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-N,2-N-dicyclohexylbenzene-1,2-diamine

InChI

InChI=1S/C18H28N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h7-8,13-16,19-20H,1-6,9-12H2

InChI Key

OIPSVPUZNAIZRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2NC3CCCCC3

Origin of Product

United States

Coordination Chemistry of 1,2 Benzenediamine Derivatives

Ligand Design and Denticity

The design of ligands based on the 1,2-benzenediamine framework allows for a range of denticities and electronic properties. The parent 1,2-benzenediamine is a classic bidentate ligand, coordinating through its two adjacent nitrogen atoms. The introduction of substituents on the nitrogen atoms, such as the cyclohexyl groups in N,N'-dicyclohexyl-1,2-benzenediamine, maintains this fundamental bidentate N,N-donor capability.

However, ligand design can create much more complex systems. In the case of N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, the N-substituents are not inert alkyl groups but are functionalized hydroxyphenyl moieties. This design transforms the ligand into a potentially tetradentate N,N,O,O-donor system. mdpi.com The ligand possesses four distinct protonation states and can exist in five different oxidation states, making it a "non-innocent" ligand—one that actively participates in the redox chemistry of its metal complexes. mdpi.com

The flexibility of the ligand is also a key design element. In its fully reduced form, the nitrogen donor atoms are sp3-hybridized, allowing for a flexible chelate structure. In contrast, in the fully oxidized state, the nitrogen donors become sp2-hybridized, rendering the ligand more planar and rigid. mdpi.com This adaptability in both electronic structure and physical conformation is a hallmark of sophisticated ligand design based on the 1,2-benzenediamine scaffold.

Complexation with Transition Metals

The N,N'-disubstituted 1,2-benzenediamine framework readily complexes with a variety of transition metals, leading to diverse structures and functionalities. The nature of the resulting complex is heavily influenced by the specific metal ion and the electronic and steric properties of the N-substituents.

The primary mode of interaction for a simple ligand like N,N'-dicyclohexyl-1,2-benzenediamine would be the formation of coordinate covalent bonds between the lone pairs of the nitrogen atoms and the empty d-orbitals of a transition metal center.

For more complex derivatives, the interactions are more varied. The N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine ligand coordinates to metals through its two nitrogen atoms and the two oxygen atoms of the deprotonated phenolate (B1203915) groups. mdpi.com The resulting complexes often feature distorted octahedral geometries, for example, in isostructural complexes with first-row transition metals like Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni), which form M(HN₂O₂)₂ type structures. mdpi.com In these cases, the ligands are triply deprotonated and act as tridentate donors, with the two ligands arranging the deprotonated phenolate oxygens in a cis configuration around the metal center. mdpi.com

Pincer complexes are a specific class of coordination compounds where a tridentate ligand binds to a metal in a meridional fashion, typically through a central donor atom that is covalently bonded to the metal and two flanking donor arms that form coordinate bonds. While the 1,2-benzenediamine backbone itself does not inherently form pincer complexes, it can be incorporated into larger ligand frameworks designed for this purpose. For the specific ligand N,N'-dicyclohexyl-1,2-benzenediamine, there is no readily available evidence of it forming pincer complexes. The analogue, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, typically acts as a tetradentate or tridentate chelating agent and is not reported to form classic pincer structures. mdpi.com

The 1,2-benzenediamine scaffold can be utilized to create multinuclear complexes. The analogue N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine has been successfully used to synthesize binuclear complexes with an M₂L stoichiometry. mdpi.com The spatial arrangement of the N,N,O,O donor set allows the ligand to bridge two metal centers, facilitating studies into metal-metal interactions and magnetic properties. This ability to link multiple metal ions is crucial for developing materials with specific electronic or catalytic functions.

Influence of N-Substituents on Coordination Behavior

The substituents attached to the nitrogen atoms of the 1,2-benzenediamine core have a profound impact on the coordination chemistry.

Steric Hindrance: Bulky substituents, such as the cyclohexyl groups in the target compound, can influence the geometry of the resulting metal complex. They can control the number of ligands that can fit around a metal center and dictate the preferred coordination geometry (e.g., tetrahedral vs. square planar for a four-coordinate complex).

Electronic Effects: If the substituents are electronically active, as in the hydroxyphenyl groups of the analogue ligand, they fundamentally change the nature of the complex. These groups can be deprotonated to form strong anionic donors (phenolates) and can participate in redox chemistry. This "non-innocence" means that oxidation and reduction can occur on the ligand rather than the metal, leading to complexes where the formal oxidation states of both the metal and the ligand can be ambiguous. mdpi.com For example, complexation with different metals can result in different oxidation states for the same ligand framework. mdpi.com

The cyclohexyl groups of N,N'-dicyclohexyl-1,2-benzenediamine are primarily bulky, electron-donating alkyl groups. Their influence would be mainly steric, favoring less crowded coordination spheres and potentially stabilizing lower coordination numbers compared to less bulky N-substituents.

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction)

For complexes of the analogue N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, X-ray diffraction has been indispensable. It has been used to:

Confirm the distorted octahedral coordination sphere in M(HN₂O₂)₂ complexes (where M = Mn, Fe, Co, Ni). mdpi.com

Establish the cis arrangement of the phenolate oxygen donors. mdpi.com

Provide crucial bond length data (C-O, C-N, and C-C within the phenyl rings) that helps in assigning the oxidation state of the non-innocent ligand. mdpi.com

For any potential complexes of N,N'-dicyclohexyl-1,2-benzenediamine, X-ray diffraction would be similarly crucial to determine how the two cyclohexyl groups orient themselves and influence the packing in the solid state, and to precisely define the coordination geometry around the metal center.

Below is a table summarizing the structural details for a representative complex of the analogue ligand, elucidated via X-ray diffraction.

CompoundMetal CenterCoordination GeometryKey Structural Features
[M(HN₂O₂)₂] (analogue)Mn, Fe, Co, NiDistorted OctahedralTwo tridentate ligands; cis-arrangement of deprotonated phenolate oxygen donors. mdpi.com
P(N₂O₂Red)H (analogue)PhosphorusNot applicableReaction with PCl₃ forms a phosphorus compound, demonstrating ligand versatility. mdpi.com

Catalytic Applications of N,n Disubstituted 1,2 Benzenediamine Systems

Organocatalysis Utilizing Chiral 1,2-Benzenediamine Derivatives

Chiral derivatives of 1,2-benzenediamine have emerged as effective bifunctional, noncovalent organocatalysts. These systems are typically developed by integrating a chiral scaffold, such as (1R,2R)-cyclohexane-1,2-diamine, with a 1,2-benzenediamine unit that acts as a hydrogen-bond donor. This combination allows for the simultaneous activation and coordination of both nucleophilic and electrophilic reactants, a key principle in noncovalent organocatalysis.

A four-step synthesis process is often employed, starting with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the nitro group, and finally, derivatization of the resulting primary aromatic amino group through methods like acylation or sulfonation to yield the final catalyst.

Asymmetric Transformations (e.g., 1,4-Addition Reactions)

The catalytic activity of these chiral 1,2-benzenediamine derivatives has been demonstrated in asymmetric transformations, most notably the 1,4-addition (Michael addition) reaction. In a representative study, these organocatalysts were applied to the reaction between acetylacetone (B45752) and trans-β-nitrostyrene.

The catalyst, typically used at a 10 mol% loading in an anhydrous solvent like dichloromethane, facilitates the addition of the nucleophilic acetylacetone to the electrophilic nitroalkene. This reaction serves as a benchmark for evaluating the effectiveness of the catalyst in forming carbon-carbon bonds asymmetrically.

Enantioselectivity Studies

The performance of these organocatalysts is critically evaluated based on conversion rates and, more importantly, enantioselectivity. In studies involving the 1,4-addition of acetylacetone to trans-β-nitrostyrene, catalysts derived from (1R,2R)-cyclohexane-1,2-diamine and 1,2-benzenediamine have shown high conversions, reaching up to 93%. rsc.org

However, the enantioselectivity observed in these specific systems was modest. The resulting product exhibited an (S)-enantioselectivity with an enantiomeric excess (ee) of up to 41%. rsc.org When compared to analogous catalysts based on an (S)-quininamine scaffold, the cyclohexane-1,2-diamine derivatives provided a better conversion rate (93% vs. 41%). rsc.org Despite the higher conversion, the enantioselectivity was disappointingly low in comparison to the quininamine analogues, which achieved up to 72% ee in similar reactions. rsc.org

Table 1: Organocatalytic Activity in Michael Addition Reaction Catalytic performance of 1,2-benzenediamine derivatives in the 1,4-addition of acetylacetone to trans-β-nitrostyrene.

Catalyst Scaffold Max. Conversion (%) Max. Enantiomeric Excess (% ee)
(1R,2R)-cyclohexane-1,2-diamine 93 41
(S)-quininamine 41 72

Transition Metal Catalysis Involving 1,2-Benzenediamine-Derived Ligands

Ligands derived from 1,2-benzenediamine and its analogues are crucial in transition metal catalysis due to their ability to form stable chelate complexes with a variety of metals. These ligands can be readily modified to tune the steric and electronic properties of the resulting catalyst, influencing its activity, selectivity, and stability.

C-N Cross-Coupling Reactions

While specific studies detailing the use of N,N'-dicyclohexyl-1,2-benzenediamine as a ligand in C-N cross-coupling are not prominent, the broader class of diamine-derived ligands is fundamental to this area. For instance, N-heterocyclic carbenes (NHCs), which can be synthesized from 1,2-diamine precursors, are highly effective ligands for palladium and nickel in Buchwald-Hartwig amination reactions. nih.govnih.gov This reaction is one of the most powerful methods for forming C-N bonds. nih.gov The combination of a palladium precursor, such as Pd₂(dba)₃, with an NHC-hydrochloride salt under basic conditions generates the active Pd(0)-NHC catalyst in situ. nih.gov These NHC ligands have been shown to be superior to many phosphine (B1218219) ligands in promoting the coupling of aryl halides with a wide range of primary and secondary alkylamines. nih.gov

Hydrogenation Reactions

In the field of asymmetric hydrogenation, chiral diamine ligands are essential for creating highly effective and enantioselective catalysts. While direct applications of N,N'-dicyclohexyl-1,2-benzenediamine are not extensively documented, closely related structures form the basis of powerful ruthenium catalysts. For example, arene ruthenium complexes containing chiral monosulfonated diamine ligands, such as (R,R)-N-(p-toluenesulfonyl)diaminocyclohexane, are effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones in aqueous solutions. rsc.org These water-soluble complexes use sodium formate (B1220265) as a benign hydrogen source and can achieve high enantiomeric excess, in some cases up to 93%. rsc.org

Furthermore, the synergistic cooperation between chiral diamine ligands and NHC ligands within a single ruthenium complex has led to the development of versatile precatalysts. acs.org These Ru(II)-NHC-diamine complexes are effective in the enantioselective hydrogenation of various substrates, including ketones and benzothiophene (B83047) 1,1-dioxides, producing chiral alcohols and other valuable products with high enantiomeric ratios. nih.gov

Carbon Dioxide/Epoxide Copolymerization (for related Ti complexes)

Ortho-phenylenediamido (PDA) ligands, derived from 1,2-benzenediamine, have proven to be excellent supporting ligands for early transition metals in polymerization catalysis. Specifically, titanium(III) bis(o-phenylendiamido) complexes have been synthesized and successfully used as catalysts for the copolymerization of carbon dioxide (CO₂) and cyclohexene (B86901) epoxide.

These Ti(III) species, when combined with a co-catalyst such as bis(triphenylphosphine)iminium chloride ([PPN]Cl), become highly selective catalysts for the alternating copolymerization of CO₂ and the epoxide. nih.gov This process is significant as it converts a greenhouse gas into valuable polycarbonates. Notably, these titanium-based catalytic systems operate under mild conditions, including atmospheric pressure (1 bar) of CO₂, while demonstrating activity and selectivity levels comparable to the well-established Salen-Cr(III) catalysts. nih.gov

Mechanistic Investigations of Catalytic Cycles

A thorough search of scientific databases and academic journals did not yield any studies detailing the mechanistic investigations of catalytic cycles involving complexes of 1,2-Benzenediamine, N,N'-dicyclohexyl-. Research in this area would typically involve the identification and characterization of key intermediates, transition states, and the elucidation of the elementary steps of a catalytic reaction. Techniques such as in-situ spectroscopy (NMR, IR, UV-Vis), kinetic studies, and computational modeling are commonly employed for these purposes. The absence of such studies for catalysts based on this specific ligand precludes any detailed discussion on their reaction mechanisms.

Catalyst Design and Optimization Strategies

Similarly, the scientific literature lacks information on the design and optimization of catalysts based on 1,2-Benzenediamine, N,N'-dicyclohexyl-. Catalyst design and optimization are critical aspects of developing efficient catalytic systems. This typically involves strategies such as:

Ligand Modification: Altering the steric and electronic properties of the ligand to enhance catalyst activity, selectivity, and stability. For the target compound, this could involve modifying the cyclohexyl groups or the benzene (B151609) backbone.

Metal Center Variation: Exploring different transition metals to coordinate with the ligand, thereby tuning the catalytic properties of the resulting complex.

Reaction Condition Optimization: Systematically varying parameters such as temperature, pressure, solvent, and co-catalysts to maximize the yield and selectivity of the desired product.

Without any published research on the catalytic applications of 1,2-Benzenediamine, N,N'-dicyclohexyl-, it is not possible to present any data tables or detailed research findings related to these optimization strategies.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2-Benzenediamine, N,N'-dicyclohexyl-, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H protons of the secondary amines, and the aliphatic protons of the two cyclohexyl groups. The aromatic region would typically display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. The cyclohexyl protons would appear as a series of broad multiplets in the upfield aliphatic region. The N-H protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different types of carbon atoms present. For this compound, distinct signals are expected for the four unique carbons of the benzene ring (two substituted and two unsubstituted) and for the carbons of the cyclohexyl rings. The carbon attached to the nitrogen atom (C-N) would appear at a characteristic chemical shift. For the related compound N,N'-dicyclohexylurea, signals for the cyclohexyl carbons appear at δ 50.1 (CH-N), 33.8 (CH₂), 26.2 (CH₂), and 25.6 (CH₂) ppm. researchgate.net

Detailed experimental NMR data for the specific 1,2-isomer is not extensively published, but analysis of the parent compound, 1,2-phenylenediamine, and related structures provides insight into the expected spectral features. chemicalbook.comchemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Spectral Data for 1,2-Benzenediamine, N,N'-dicyclohexyl-
NucleusProton/Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic (Ar-H)~6.5 - 7.5Multiplets
Amine (N-H)Variable, broadSinglet (broad)
Cyclohexyl (aliphatic C-H)~1.0 - 3.5Multiplets
¹³CAromatic (C-N)~135 - 145-
Aromatic (C-H)~110 - 130-
Cyclohexyl (aliphatic)~25 - 55-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-Benzenediamine, N,N'-dicyclohexyl- is characterized by absorption bands corresponding to its secondary amine, aromatic ring, and aliphatic cyclohexyl groups.

Key expected absorptions include:

N-H Stretching: A moderate, single absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amine. This contrasts with the parent 1,2-phenylenediamine, which shows two peaks for the primary amine group around 3386 cm⁻¹. researchgate.net

C-H Stretching (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Strong, sharp bands appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the CH₂ and CH groups of the cyclohexyl rings.

C=C Stretching (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region.

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for 1,2-Benzenediamine, N,N'-dicyclohexyl-
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3400Medium
Aromatic C-HStretching3000 - 3100Weak-Medium
Aliphatic C-HStretching2850 - 2960Strong
Aromatic C=CStretching1500 - 1600Medium-Weak
C-NStretching1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 1,2-Benzenediamine, N,N'-dicyclohexyl- exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. nih.gov For the parent compound, o-phenylenediamine (B120857), absorption maxima (λmax) are observed around 238 nm and 294 nm in ethanol. science-softcon.de The N,N'-dicyclohexyl derivative is expected to show a similar absorption profile, possibly with a slight bathochromic (red) shift due to the electronic effect of the alkyl substituents on the amine groups.

Table 3: Expected UV-Vis Absorption Data for 1,2-Benzenediamine, N,N'-dicyclohexyl-
Electronic TransitionExpected λmax (nm)Chromophore
π → π~240 - 250Benzene Ring
π → π / n → π*~290 - 310Substituted Benzene Ring / Amine

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For 1,2-Benzenediamine, N,N'-dicyclohexyl-, the molecular formula is C₁₈H₂₈N₂. guidechem.comalfa-chemistry.com

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass, which for C₁₈H₂₈N₂ is calculated to be 272.2252. guidechem.comlookchem.com This allows for unambiguous confirmation of the elemental formula.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a cyclohexyl radical (•C₆H₁₁) or the cleavage of the cyclohexyl ring, leading to characteristic daughter ions.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is used to verify the empirical and molecular formula. The theoretical elemental composition is calculated from the molecular formula C₁₈H₂₈N₂. Experimental values for a pure sample are expected to be within ±0.4% of the calculated percentages.

Table 4: Elemental Composition of 1,2-Benzenediamine, N,N'-dicyclohexyl- (C₁₈H₂₈N₂)
ElementCalculated Mass Percentage (%)
Carbon (C)79.36
Hydrogen (H)10.36
Nitrogen (N)10.28

Other Characterization Techniques (e.g., Molar Conductivity, Magnetic Susceptibility, HPLC)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound and for its separation from reaction mixtures. A reverse-phase method, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be suitable for analyzing this non-polar molecule. sielc.comsielc.com

Molar Conductivity: This technique is generally not applied to the ligand itself but is crucial for characterizing its metal complexes. By measuring the molar conductivity of a solution of a metal complex, one can determine its electrolytic nature (i.e., whether it dissociates into ions in solution).

Magnetic Susceptibility: Similar to molar conductivity, magnetic susceptibility measurements are performed on the metal complexes of the ligand, not the ligand alone. This technique is used to determine the magnetic properties of the complex, providing information on the number of unpaired electrons and the spin state of the central metal ion. nih.govresearchgate.net For instance, measurements can distinguish between high-spin and low-spin Co(II) complexes or diamagnetic Ni(II) and paramagnetic Ni(II) complexes. nih.govresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties like molecular orbital energies, charge distribution, and reactivity descriptors.

Studies on related N,N'-substituted phenylenediamine compounds have demonstrated that DFT calculations can effectively map electron density and predict sites of reactivity. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

In the context of 1,2-Benzenediamine, N,N'-dicyclohexyl-, DFT calculations would likely focus on:

Frontier Molecular Orbitals (HOMO/LUMO): Identifying the distribution of these orbitals to predict the most probable sites for electrophilic and nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to be significant contributors to the HOMO.

Molecular Electrostatic Potential (MEP): Creating MEP maps to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Reactivity Indices: Calculating parameters such as chemical potential, hardness, and electrophilicity to quantify the molecule's reactivity. researchgate.net

While specific DFT studies on N,N'-dicyclohexyl-1,2-benzenediamine are not widely available in the literature, the methodologies are well-established for analogous structures. researchgate.netresearchgate.net

Molecular Modeling for Structural Prediction

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structure of molecules. For a flexible molecule like 1,2-Benzenediamine, N,N'-dicyclohexyl-, which has multiple rotatable bonds, molecular modeling is essential for identifying the most stable conformations.

Methods like molecular mechanics are employed to calculate the potential energy of different spatial arrangements of atoms. These force fields estimate the energy associated with bond stretching, angle bending, and torsional angles, as well as non-bonded interactions. nih.gov By systematically exploring the conformational space, researchers can identify the lowest-energy structures, which are the most likely to exist under experimental conditions.

For 1,2-Benzenediamine, N,N'-dicyclohexyl-, key structural predictions would involve:

The relative orientation of the two cyclohexyl rings with respect to the benzene (B151609) ring.

The planarity or puckering of the diamine bridge.

These structural predictions are crucial as the molecule's shape directly impacts its physical properties and biological activity. nih.gov

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are instrumental in mapping out the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanism.

For reactions involving 1,2-Benzenediamine, N,N'-dicyclohexyl-, such as its synthesis or subsequent transformations, computational studies could:

Identify Transition States: Locate the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier for a reaction, which is related to the reaction rate.

Model Intermediates: Characterize the structure and stability of any intermediate species formed during the reaction.

These computational insights provide a detailed understanding of how a reaction proceeds, which can be difficult to obtain through experimental means alone. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for identifying and characterizing compounds. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. rsc.org By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. d-nb.infonrel.gov Comparing this predicted spectrum with experimental data is a powerful method for structure verification. nih.govnih.gov The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. nih.gov These calculations predict the positions and intensities of absorption bands, which correspond to specific functional groups and vibrational modes within the molecule. arxiv.org This aids in the interpretation of experimental IR spectra.

Below is a hypothetical table illustrating the type of data that could be generated from computational predictions of spectroscopic properties for 1,2-Benzenediamine, N,N'-dicyclohexyl-.

Atom/BondPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)Vibrational Mode
C (Benzene, NH-linked)145.2---
C (Benzene)128.57.1--
C (Benzene)122.06.8--
C (Cyclohexyl, N-linked)55.83.5--
C (Cyclohexyl)33.11.8--
C (Cyclohexyl)26.01.3--
C (Cyclohexyl)25.11.2--
N-H-4.53400N-H Stretch
C-H (Aromatic)--3050C-H Stretch
C-H (Aliphatic)--2930, 2855C-H Stretch
C=C (Aromatic)--1600, 1500C=C Stretch
C-N--1250C-N Stretch

Future Research Directions

Development of Novel Synthetic Routes

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 1,2-Benzenediamine, N,N'-dicyclohexyl-. While traditional methods for N-alkylation of phenylenediamines exist, often relying on alkyl halides, newer methodologies could offer significant advantages.

One promising area is the use of catalytic reductive amination. Research into the synthesis of related compounds, such as N-alkyl-N'-phenyl-p-phenylenediamines, has demonstrated the efficacy of reductive alkylation of 4-nitrodiphenylamine (B16768) with aliphatic ketones in the presence of a palladium catalyst. google.com A similar strategy could be adapted for the ortho-isomer, using 1,2-diaminobenzene or o-nitroaniline as a starting material and cyclohexanone (B45756) as the alkylating agent.

Another avenue for exploration is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach utilizes alcohols as alkylating agents, with water as the only byproduct, making it an atom-economical and environmentally benign process. Ruthenium complexes, often in combination with bidentate phosphine (B1218219) ligands, have proven effective for the N-alkylation of amines with alcohols. organic-chemistry.orgorganic-chemistry.org The application of this methodology to the synthesis of 1,2-Benzenediamine, N,N'-dicyclohexyl- using cyclohexanol (B46403) would represent a significant advancement in its sustainable production.

Furthermore, research into the direct N-alkylation of amides from nitriles and alcohols, catalyzed by iridium complexes, opens up possibilities for alternative synthetic pathways that could be explored for diamines as well. researchgate.net A systematic study comparing these different synthetic strategies in terms of yield, selectivity, cost-effectiveness, and environmental impact would be highly valuable.

Table 1: Potential Novel Synthetic Routes for 1,2-Benzenediamine, N,N'-dicyclohexyl-

Synthetic StrategyStarting MaterialsPotential Advantages
Catalytic Reductive Amination1,2-Diaminobenzene, CyclohexanoneHigh selectivity, potential for one-pot synthesis.
Borrowing Hydrogen Methodology1,2-Diaminobenzene, CyclohexanolAtom-economical, environmentally friendly (water as byproduct).
Alternative N-Alkylationo-Nitroaniline, CyclohexanolAvoids handling of diamines, potential for different selectivity.

Exploration of New Coordination Complexes and Ligand Architectures

The two adjacent nitrogen atoms with bulky cyclohexyl substituents in 1,2-Benzenediamine, N,N'-dicyclohexyl- make it an intriguing candidate as a chelating ligand in coordination chemistry. Future research should focus on the synthesis and characterization of its metal complexes. The steric hindrance from the cyclohexyl groups could lead to complexes with unusual coordination geometries and reactivities.

Studies on related N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) ligands have shown their ability to form stable complexes with a variety of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. nih.gov These complexes have demonstrated interesting biological activities. Similarly, exploring the coordination of 1,2-Benzenediamine, N,N'-dicyclohexyl- with a range of transition metals could yield novel complexes with unique electronic and magnetic properties.

The development of chiral versions of this ligand is another important direction. The synthesis of enantiomerically pure C2-symmetric diamines is a well-established field, and applying these strategies to produce chiral 1,2-Benzenediamine, N,N'-dicyclohexyl- could lead to new ligands for asymmetric catalysis. nih.gov The combination of the rigid 1,2-phenylene backbone and the chiral cyclohexyl groups could create a well-defined chiral pocket around the metal center.

Furthermore, this diamine can serve as a precursor for N-heterocyclic carbene (NHC) ligands. researchgate.netrsc.org The synthesis of chiral NHC ligands derived from 1,2-Benzenediamine, N,N'-dicyclohexyl- and their subsequent coordination to metals like rhodium, iridium, palladium, and ruthenium could open up new frontiers in homogeneous catalysis.

Expansion of Catalytic Applications and Asymmetric Synthesis

The structural features of 1,2-Benzenediamine, N,N'-dicyclohexyl- and its potential metal complexes suggest a broad scope for catalytic applications. A key area for future investigation is its use in asymmetric catalysis, particularly if chiral variants of the ligand can be synthesized.

Asymmetric hydrogenation is a prime target for such applications. Chiral 1,2-diamines and their derivatives are known to be effective ligands in ruthenium- and iridium-catalyzed asymmetric hydrogenation of ketones and olefins. dicp.ac.cnnih.govdicp.ac.cn The development of catalysts based on chiral 1,2-Benzenediamine, N,N'-dicyclohexyl- for these transformations could offer new levels of enantioselectivity.

Another promising area is in C-H activation and functionalization. snnu.edu.cnnih.govnih.govhbni.ac.in The diamine moiety can act as a directing group, bringing a metal catalyst into proximity with C-H bonds for subsequent functionalization. Exploring the potential of 1,2-Benzenediamine, N,N'-dicyclohexyl- and its metal complexes to catalyze novel C-H activation reactions would be a valuable endeavor.

The use of diamine ligands in copper-catalyzed cross-coupling reactions is well-documented. nih.gov Investigating the performance of 1,2-Benzenediamine, N,N'-dicyclohexyl- as a ligand in Ullmann-type couplings could lead to milder and more efficient reaction conditions. tcichemicals.com

Finally, the application of its derived NHC complexes in various catalytic transformations, such as olefin metathesis and cross-coupling reactions, should be explored. The unique steric and electronic properties of these NHCs could lead to catalysts with enhanced stability and selectivity. researchgate.net

Table 2: Potential Catalytic Applications

Catalytic ReactionMetal CenterRole of the Ligand
Asymmetric HydrogenationRu, Ir, RhChiral ligand to induce enantioselectivity.
C-H ActivationPd, Rh, RuDirecting group and ancillary ligand.
Cross-Coupling ReactionsCu, PdLigand to stabilize the metal center and promote catalysis.
Olefin MetathesisRuPrecursor for N-heterocyclic carbene (NHC) ligand.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and dynamics of 1,2-Benzenediamine, N,N'-dicyclohexyl- and its derivatives is crucial for rational design in its applications. Future research should employ a suite of advanced spectroscopic and structural characterization techniques.

While standard NMR (¹H and ¹³C) and mass spectrometry are essential for routine characterization, more advanced NMR techniques could provide deeper insights. semanticscholar.orgresearchgate.netipb.pt Dynamic NMR (DNMR) studies could be used to investigate the conformational dynamics of the cyclohexyl rings and the potential for restricted rotation around the N-aryl bonds, especially in its metal complexes. beilstein-journals.org Solid-state NMR could provide valuable information about the structure and packing in the solid state.

Single-crystal X-ray diffraction will be indispensable for determining the precise three-dimensional structure of the free ligand and its metal complexes. nih.gov This will be particularly important for understanding the coordination geometry in its complexes and for correlating the solid-state structure with catalytic activity.

Other techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy will be useful for probing the vibrational modes and for studying ligand-metal interactions. UV-Vis spectroscopy can provide information about the electronic transitions in the molecule and its complexes.

Multiscale Computational Modeling and Prediction

In conjunction with experimental work, multiscale computational modeling will be a powerful tool for predicting the properties and reactivity of 1,2-Benzenediamine, N,N'-dicyclohexyl- and its derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the ligand and its metal complexes. semanticscholar.org DFT can also be used to model reaction mechanisms for its potential catalytic applications, providing insights into transition states and reaction pathways. rawdatalibrary.netresearchgate.net This can aid in the rational design of more efficient catalysts.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its complexes in solution. rawdatalibrary.netresearchgate.net This can provide information about solvation effects and the conformational landscape, which can be important for understanding its behavior as a ligand and catalyst.

For its potential applications in asymmetric catalysis, computational tools can be used to predict the enantioselectivity of catalysts based on chiral derivatives of the ligand. By modeling the interactions between the catalyst, substrate, and transition state, it may be possible to design ligands that lead to higher enantiomeric excesses. The combination of computational chemistry and catalysis is a powerful approach for predicting and designing catalysts and their functions. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,2-Benzenediamine, N,N'-dicyclohexyl-?

  • Methodological Answer : A common approach involves nucleophilic substitution of 1,2-benzenediamine with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions. Protecting groups (e.g., tosyl groups) may be used to prevent over-alkylation, as seen in analogous diamine syntheses . Purification typically employs column chromatography or recrystallization. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature control (60–80°C).

Q. What spectroscopic techniques are effective for characterizing N,N'-dicyclohexyl-1,2-benzenediamine?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substitution patterns and cyclohexyl group integration. Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while cyclohexyl protons show complex splitting (δ 1.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~316.5 g/mol for C18_{18}H28_{28}N2_2).
  • IR : N-H stretches (if unreacted amines remain) near 3300 cm1^{-1}; absence confirms full substitution .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Despite limited toxicity data for the specific compound, benzenediamine derivatives often exhibit sensitization risks. Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Inert atmosphere (argon/nitrogen) and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of cyclohexyl groups influence coordination chemistry applications?

  • Methodological Answer : The cyclohexyl substituents create steric hindrance, limiting ligand flexibility but enhancing selectivity in metal complexes (e.g., with Pd or Ru). Comparative studies with less bulky analogs (e.g., N,N'-dimethyl-1,2-benzenediamine) can reveal steric effects on catalytic activity in cross-coupling reactions. Single-crystal XRD analysis of metal complexes is recommended .

Q. How can researchers resolve contradictions in reported stability data under acidic conditions?

  • Methodological Answer :

  • Controlled Experiments : Perform stability assays at varying pH (1–14) and temperatures (25–80°C), monitoring degradation via HPLC or UV-Vis spectroscopy.
  • Mechanistic Probes : Use 1H^1H NMR to track protonation/deprotonation of amine residues or cyclohexyl group hydrolysis.
  • Cross-Reference : Compare results with structurally similar compounds (e.g., N,N'-diaryl-1,2-benzenediamines) to identify trends .

Q. What computational strategies predict interactions between N,N'-dicycloclohexyl-1,2-benzenediamine and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., oxidoreductases) or receptors. Focus on hydrophobic pockets due to the compound’s nonpolar cyclohexyl groups.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) and compare with experimental bioactivity data (e.g., IC50_{50} values from enzyme inhibition assays) .

Data Contradictions and Mitigation Strategies

Q. How to address discrepancies in reported solvent compatibility?

  • Methodological Answer :

  • Replicate Studies : Test solubility in polar (DMSO, ethanol) vs. nonpolar solvents (hexane, toluene) under standardized conditions (25°C, 24 hr stirring).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents .

Key Research Findings Table

Property/InteractionMethod/TechniqueKey ObservationReference
Synthetic Yield Nucleophilic Substitution65–75% yield with cyclohexyl bromide
Thermal Stability TGA/DSCDecomposition >200°C
Biological Activity Docking SimulationsHigh affinity for hydrophobic pockets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.